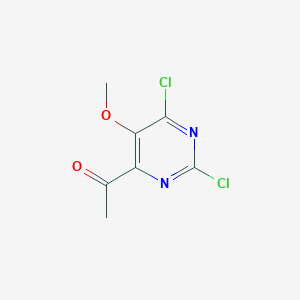
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is a synthetic organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method involves the reaction of 2,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group at the 5-position. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of pyrimidine amines.
Hydrolysis: Formation of pyrimidine alcohols.
科学研究应用
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2,4-Dichloropyrimidin-5-yl)ethanone: Similar structure but with chlorine atoms at positions 2 and 4 instead of 2 and 6.
1-(2-Methoxypyrimidin-5-yl)ethanone: Lacks the chlorine atoms, only has a methoxy group at position 5.
1-(2,6-Dichloropyrimidin-4-yl)ethanone: Similar structure but lacks the methoxy group.
Uniqueness
1-(2,6-Dichloro-5-methoxypyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and methoxy substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
1-(2,6-dichloro-5-methoxypyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3(12)4-5(13-2)6(8)11-7(9)10-4/h1-2H3 |
InChI 键 |
RXSZJTHEDICIDW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
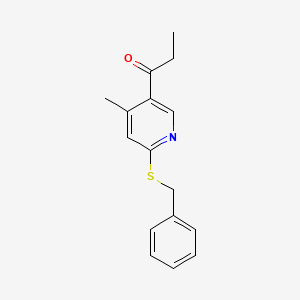
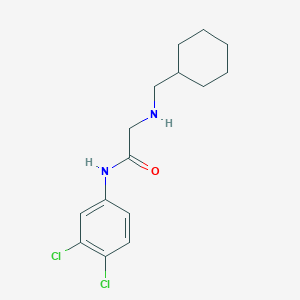
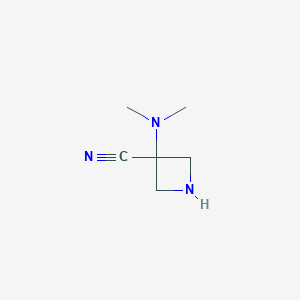
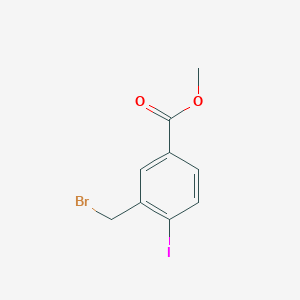
![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
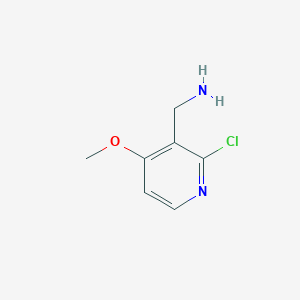
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
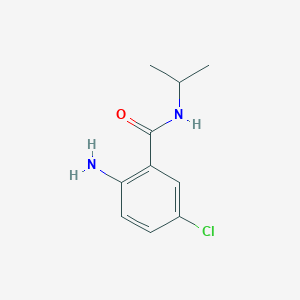
![3-Methyl-3-azabicyclo[4.1.0]heptan-6-amine](/img/structure/B13003875.png)
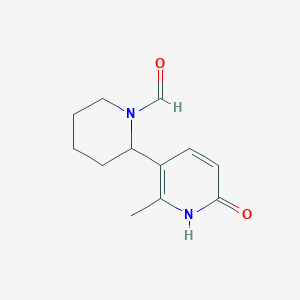
![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
